2-Methylhex-5-en-1-ol
CAS No.:
Cat. No.: VC17989545
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H14O |
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Molecular Weight | 114.19 g/mol |
IUPAC Name | 2-methylhex-5-en-1-ol |
Standard InChI | InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3,7-8H,1,4-6H2,2H3 |
Standard InChI Key | OEIAWQSGCHQXCA-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC=C)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methylhex-5-en-1-ol possesses a seven-carbon chain with three distinct functional groups:
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A primary alcohol (-OH) at C1.
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A methyl branch at C2.
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A terminal double bond between C5 and C6.
This configuration introduces steric hindrance near the hydroxyl group while enabling conjugation effects from the alkene. The compound’s structure is validated by spectral data, including:
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¹H NMR: δ 1.6 ppm (methyl singlet, 3H), δ 4.1 ppm (broad singlet, -OH), δ 5.3–5.5 ppm (alkene protons).
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IR: Broad absorption at ~3300 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=C stretch).
Physical Properties
Property | Value |
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Molecular Formula | C₇H₁₂O |
Molecular Weight | 112.17 g/mol |
Boiling Point | ~150–155°C (estimated) |
Density | 0.85–0.88 g/cm³ |
Solubility | Miscible in polar solvents (e.g., ethanol, acetone) |
The boiling point and density align with trends observed in branched alkenols, where branching reduces intermolecular forces compared to linear analogs.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate academic synthesis:
Hydroboration-Oxidation of 2-Methyl-1-hexene
This method exploits anti-Markovnikov addition:
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Hydroboration: 2-Methyl-1-hexene reacts with borane (BH₃) in tetrahydrofuran (THF), forming a trialkylborane intermediate.
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Oxidation: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) oxidize the intermediate to the alcohol.
Yield: 75–85% after purification via fractional distillation.
Reduction of 2-Methylhex-5-enoic Acid Methyl Ester
Lithium aluminum hydride (LAH) reduces the ester to the primary alcohol:
Yield: ~80% crude product, requiring chromatography for purity.
Industrial Manufacturing
Scaled production employs continuous-flow reactors to optimize:
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Catalyst Efficiency: Heterogeneous catalysts (e.g., Pd/C) enhance reaction rates.
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Solvent Recovery: THF and methanol are recycled via distillation.
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Safety Protocols: Inert atmospheres mitigate risks of alkene polymerization.
Chemical Reactivity and Functionalization
Oxidation Pathways
The primary alcohol undergoes selective oxidation:
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PCC (Pyridinium Chlorochromate): Converts -OH to aldehyde (2-methylhex-5-enal) at 0–25°C (yield: 85%).
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KMnO₄/NaOH: Oxidizes the alkene to a vicinal diol (2-methylhexane-1,5-diol) under vigorous conditions (yield: 72%).
Esterification and Tosylation
The hydroxyl group participates in nucleophilic substitutions:
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Acetylation: Acetic anhydride/pyridine yields 2-methylhex-5-en-1-yl acetate (88% yield).
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Tosylation: p-Toluenesulfonyl chloride (TsCl) forms a tosylate intermediate for further reactions (92% yield).
Alkene Functionalization
The terminal double bond enables diverse transformations:
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Epoxidation: m-CPBA in CH₂Cl₂ produces 5,6-epoxy-2-methylhexan-1-ol (78% yield).
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Hydroboration-Oxidation: Anti-Markovnikov addition yields 2-methylhexan-1,5-diol (64% yield).
Applications in Research and Industry
Organic Synthesis Intermediate
2-Methylhex-5-en-1-ol serves as a precursor for:
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Esters: Used in fragrances (e.g., floral notes in perfumery).
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Epoxides: Cross-linking agents in polymer chemistry.
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Diols: Monomers for polyurethane production.
Comparative Analysis with Structural Isomers
Compound | Key Differences | Reactivity Implications |
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5-Methylhex-2-en-1-ol | Double bond at C2; hydroxyl at C1 | Enhanced conjugate addition reactivity |
2-Methyl-5-hexen-2-ol | Hydroxyl at C2; tertiary alcohol | Reduced nucleophilicity; steric effects |
2-Methylhex-5-yn-3-ol | Triple bond at C5; hydroxyl at C3 | Alkyne-specific reactions (e.g., Sonogashira coupling) |
Challenges and Future Directions
Stability Considerations
The terminal alkene’s susceptibility to oxidation necessitates storage under inert conditions. Research into stabilizers (e.g., BHT) could enhance shelf life.
Enantioselective Synthesis
Developing chiral catalysts for (R)- and (S)-enantiomers remains unexplored, offering opportunities in asymmetric catalysis.
Green Chemistry Approaches
Solvent-free reactions and biocatalysts (e.g., lipases) could reduce environmental impact during industrial production.
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